2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CF3 is a synthetic compound that is primarily used as a research tool to investigate various biological and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can lead to various physiological effects.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and other neurotransmitters in the brain, which can lead to improved cognitive function. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anti-inflammatory and antinociceptive properties, which can help reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is its potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anticonvulsant properties, which could make it a useful tool for investigating the mechanisms of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide and its potential applications in scientific research.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anti-inflammatory, antinociceptive, and anticonvulsant properties.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-10-4-5-13(8-15(10)19)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPMRCPDZUUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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